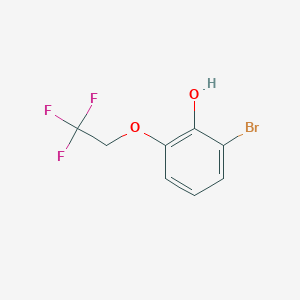

2-Bromo-6-(2,2,2-trifluoroethoxy)phenol

Description

2-Bromo-6-(2,2,2-trifluoroethoxy)phenol is an organic compound featuring a phenol (B47542) ring substituted with both a bromine atom and a trifluoroethoxy group. This specific arrangement of functional groups imparts unique chemical and physical properties that make it a subject of interest in various chemical research areas.

Structure

3D Structure

Properties

Molecular Formula |

C8H6BrF3O2 |

|---|---|

Molecular Weight |

271.03 g/mol |

IUPAC Name |

2-bromo-6-(2,2,2-trifluoroethoxy)phenol |

InChI |

InChI=1S/C8H6BrF3O2/c9-5-2-1-3-6(7(5)13)14-4-8(10,11)12/h1-3,13H,4H2 |

InChI Key |

SXNSRNDLSVHTHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)O)OCC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 6 2,2,2 Trifluoroethoxy Phenol

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. deanfrancispress.com For 2-Bromo-6-(2,2,2-trifluoroethoxy)phenol, two primary retrosynthetic disconnections are logical, leading to two distinct forward-synthesis strategies.

The first disconnection breaks the aryl-ether C-O bond. This suggests a synthesis route involving the etherification of a pre-brominated phenolic substrate. The synthons generated are a 2-bromophenoxide derivative and a trifluoroethyl cation equivalent. In the forward direction, this corresponds to an etherification reaction, such as the Williamson ether synthesis, between a suitably substituted bromophenol and a 2,2,2-trifluoroethyl electrophile (e.g., 2,2,2-trifluoroethyl tosylate).

The second key disconnection targets the C-Br bond on the aromatic ring. This implies an electrophilic aromatic substitution pathway where the final step is the bromination of a 2-(2,2,2-trifluoroethoxy)phenol (B147642) precursor. This approach relies on the directing effects of the existing hydroxyl (-OH) and trifluoroethoxy (-OCH₂CF₃) groups to achieve the desired regiochemistry for the incoming bromine atom.

These two approaches form the basis for the multi-step synthesis pathways discussed in the subsequent sections.

Multi-Step Synthesis Pathways

Based on the retrosynthetic analysis, the synthesis of this compound can be approached by prioritizing either the etherification or the bromination step.

Etherification Strategies Utilizing 2,2,2-Trifluoroethanol (B45653)

These pathways construct the trifluoroethyl ether bond as a key step, starting from precursors that already contain the bromine and hydroxyl functionalities or their synthetic equivalents.

One advanced method for forming the aryl ether bond is through a nucleophilic aromatic substitution (SₙAr) reaction, particularly on an activated aromatic ring. This process can be significantly enhanced by the use of phase-transfer catalysis (PTC), which facilitates the reaction between reactants in immiscible phases (e.g., an aqueous phase containing the nucleophile and an organic phase containing the substrate). iajpr.comjetir.org

A plausible synthetic route begins with an ortho-halonitrobenzene, such as o-nitrobromobenzene. The nitro group is a strong electron-withdrawing group that activates the ring towards nucleophilic attack. google.com The reaction with 2,2,2-trifluoroethanol in the presence of a base and a phase-transfer catalyst yields 2-(2,2,2-trifluoroethoxy)nitrobenzene. google.com Subsequent standard transformations, including the reduction of the nitro group to an amine and a Sandmeyer-type reaction (diazotization followed by hydrolysis), would yield the brominated phenol (B47542). google.comgoogle.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Product |

| o-Nitrochlorobenzene | 2,2,2-Trifluoroethanol | Tetrabutylammonium bromide | Sodium Hydroxide | - | 70 | 2-(2,2,2-trifluoroethoxy)nitrobenzene |

| o-Nitrobromobenzene | 2,2,2-Trifluoroethanol | Quaternary ammonium (B1175870) salts | Potassium Hydroxide | Organic Solvent/Water | 0-100 | 2-(2,2,2-trifluoroethoxy)nitrobenzene |

This table presents generalized conditions for the phase-transfer catalyzed etherification of activated aryl halides as described in related syntheses. google.comgoogle.com

The Williamson ether synthesis is a classical and widely used method for preparing ethers. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing the target compound, this would involve the O-alkylation of a 2-bromophenol (B46759) derivative. The reaction proceeds via an Sₙ2 mechanism where the phenoxide ion, generated by deprotonating the phenol with a suitable base, acts as a nucleophile attacking an alkyl halide or another substrate with a good leaving group. wikipedia.org

For this specific synthesis, 2,6-dibromophenol (B46663) could be used as the starting material. It would be treated with a base (e.g., sodium hydride) to form the corresponding phenoxide. This phenoxide would then be reacted with a trifluoroethylating agent like 2,2,2-trifluoroethyl tosylate or 2,2,2-trifluoroethyl triflate to form the desired ether. More recently, palladium-catalyzed C-O cross-coupling reactions have emerged as a powerful alternative for forming aryl ethers from aryl bromides and alcohols, offering excellent functional group tolerance. acs.org

| Phenolic Substrate | Alkylating Agent | Base | Solvent | Reaction Type |

| 4-Bromophenol | 1-Bromopentane | Potassium Carbonate | Acetone | Williamson Ether Synthesis |

| Dehydroestrone | Benzyl chloride | Strong Base | N/A | Williamson Ether Synthesis |

| (Hetero)aryl bromide | Fluorinated alcohol | Cesium Carbonate | Toluene | Pd-catalyzed Cross-Coupling |

This table provides examples of conditions used in Williamson ether synthesis and related modern coupling methods for preparing aryl ethers. masterorganicchemistry.comacs.orged.gov

Aromatic Bromination Techniques

This synthetic strategy involves introducing the bromine atom onto the aromatic ring in the final step. The starting material for this approach is 2-(2,2,2-trifluoroethoxy)phenol. The success of this route is highly dependent on the ability to control the regioselectivity of the bromination reaction.

Electrophilic aromatic substitution on a substituted benzene (B151609) ring is governed by the directing effects of the substituents already present. organicchemistrytutor.comchemistrytalk.org In 2-(2,2,2-trifluoroethoxy)phenol, both the hydroxyl (-OH) group and the trifluoroethoxy (-OCH₂CF₃) group are activating, ortho-, para-directors. pressbooks.publibretexts.org The -OH group is a very strong activating group, while the -OCH₂CF₃ group's activating ability is somewhat diminished by the inductive effect of the electronegative fluorine atoms. Both groups direct incoming electrophiles to the positions ortho and para relative to themselves.

For the target molecule, bromination must occur at the C6 position, which is ortho to both the -OH and -OCH₂CF₃ groups. This position is electronically activated by both substituents, making it a likely site for electrophilic attack. However, the C4 position (para to the -OH group) is also strongly activated, creating a potential for the formation of isomeric products.

Controlling the regioselectivity can be challenging due to the high reactivity of the phenol ring, which can lead to over-bromination. nih.gov The choice of brominating agent and reaction conditions is crucial. Milder conditions, such as using bromine in a non-polar solvent like carbon disulfide (CS₂) at low temperatures, tend to favor mono-bromination, yielding a mixture of ortho- and para-bromophenols. askfilo.com The use of N-bromosuccinimide (NBS), often with an acid catalyst, can provide improved selectivity for mono-ortho-bromination in certain phenolic systems. nih.govresearchgate.net

| Brominating Agent | Solvent | Conditions | Selectivity Outcome for Phenols |

| Br₂ / H₂O | Water | Room Temperature | Typically leads to polybromination (e.g., 2,4,6-tribromophenol) |

| Br₂ / CS₂ | Carbon Disulfide | Low Temperature | Favors mono-bromination, mixture of ortho and para isomers |

| N-Bromosuccinimide (NBS) | Methanol | 10 mol % p-TsOH | High selectivity for mono ortho-bromination |

| KBr / ZnAl–BrO₃⁻–LDHs | Acetic Acid / Water | 35 °C | High selectivity for para-bromination (ortho if para is blocked) |

This table summarizes various bromination conditions and their typical regiochemical outcomes for phenolic compounds. nih.govaskfilo.comnih.gov

Influence of Existing Substituents on Bromination Selectivity

In the synthesis of this compound, the final bromination step is typically performed on the precursor 2-(2,2,2-trifluoroethoxy)phenol. The regiochemical outcome of this electrophilic aromatic substitution is governed by the combined electronic and steric influences of the hydroxyl (-OH) and the 2,2,2-trifluoroethoxy (-OCH₂CF₃) groups.

The hydroxyl group is a potent activating group, donating electron density to the aromatic ring via resonance and directing incoming electrophiles to the ortho and para positions. The 2,2,2-trifluoroethoxy group exhibits a more complex effect; the oxygen atom's lone pairs also direct ortho and para through resonance, but the strong electron-withdrawing inductive effect of the trifluoromethyl (-CF₃) moiety deactivates the ring towards electrophilic attack compared to a simple alkoxy group.

The interplay of these effects dictates the position of bromination. The primary sites activated for electrophilic attack on 2-(2,2,2-trifluoroethoxy)phenol are the C4 (para to -OH) and C6 (ortho to -OH) positions. However, the C6 position is generally favored. This selectivity arises from a combination of factors:

Electronic Activation: The C6 position is strongly activated by the adjacent hydroxyl group.

Steric Hindrance: The bulky 2,2,2-trifluoroethoxy group at the C2 position sterically hinders the approach of the brominating agent to the other ortho position (C3 relative to the ether), making the C6 position more accessible.

While bromination at the C4 position can occur, reaction conditions can be optimized to favor the formation of the desired 2,6-disubstituted product.

Table 1: Summary of Substituent Effects on Bromination of 2-(2,2,2-trifluoroethoxy)phenol

| Substituent | Position | Electronic Effect | Directing Influence | Steric Effect |

|---|---|---|---|---|

| Hydroxyl (-OH) | C1 | Activating (+M > -I) | ortho, para | Moderate |

Functional Group Interconversions Preceding Bromination or Etherification

Multi-step syntheses often rely on the strategic conversion of one functional group into another to achieve the target molecule. Pathways involving nitro and amino intermediates are particularly common and versatile.

Reduction of Nitro Aromatic Precursors

A viable synthetic route can begin with a nitro-substituted aromatic compound, such as 2-nitrophenol (B165410) or 2-nitrochlorobenzene. The nitro group can be used to direct other substitutions before being converted to a more versatile functional group. The reduction of an aromatic nitro group to a primary amine is a fundamental and high-yielding transformation.

This reduction can be achieved using various methods, including:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂).

Metal-Acid Systems: Employing metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

For instance, a synthetic sequence could involve the etherification of 2-nitrophenol with a trifluoroethylating agent to yield 1-nitro-2-(2,2,2-trifluoroethoxy)benzene. This intermediate is then reduced to produce 2-(2,2,2-trifluoroethoxy)aniline. google.com

Diazotization and Hydroxyl Decomposition Routes

The primary aromatic amine generated from nitro group reduction serves as a precursor for introducing a hydroxyl group via a diazonium salt intermediate. google.com The process involves two key steps:

Diazotization: The aniline (B41778) derivative is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., sulfuric acid), at low temperatures (0–5 °C). This converts the amino group into a diazonium salt (-N₂⁺). quora.comresearchgate.net

Hydroxyl Decomposition: The resulting diazonium salt is then gently warmed in an aqueous acidic solution. The diazonium group, being an excellent leaving group, is displaced by water, releasing nitrogen gas and forming the corresponding phenol. quora.comyoutube.com

A documented synthesis of 2-(2,2,2-trifluoroethoxy)phenol utilizes this very sequence, starting from 2-(2,2,2-trifluoroethoxy)aniline. google.com This phenol can then be brominated to yield the final product.

Exploration of Alternative Synthetic Routes and Precursors

Alternative starting materials can provide more direct or efficient pathways to the target compound, bypassing some of the functional group manipulations described above.

Strategies Employing Catechol Derivatives as Starting Materials

Catechol (1,2-dihydroxybenzene) offers a geometrically ideal starting point for synthesizing 2,6-disubstituted phenols. The primary challenge is the selective functionalization of only one of the two hydroxyl groups. A successful strategy involves the selective mono-etherification of catechol with a suitable 2,2,2-trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl tosylate). By carefully controlling stoichiometry and reaction conditions, often using a weak base, one can preferentially form 2-(2,2,2-trifluoroethoxy)phenol. Once this key intermediate is obtained, the subsequent regioselective bromination at the C6 position proceeds as previously described, directed by the remaining free hydroxyl group.

Approaches from Methoxy-Substituted Phenols and Demethylation Reactions

An alternative strategy begins with a readily available methoxy-substituted phenol, such as guaiacol (B22219) (2-methoxyphenol). wikipedia.org This approach introduces the complexity of requiring a final demethylation step. A possible sequence is:

Bromination of Guaiacol: Guaiacol is first brominated. The strong activating hydroxyl group directs the bromine to the positions ortho and para to it. This can lead to a mixture of products, requiring separation of the desired 6-bromo-2-methoxyphenol isomer.

Etherification: The hydroxyl group of the brominated guaiacol is then etherified using a 2,2,2-trifluoroethylating agent.

Demethylation: The final and crucial step is the cleavage of the methyl ether without affecting the trifluoroethyl ether. Boron tribromide (BBr₃) is an exceptionally effective reagent for the selective demethylation of aryl methyl ethers under mild conditions. orgsyn.orgnih.govresearchgate.net It readily cleaves the methyl-oxygen bond while leaving other ether linkages, like the trifluoroethyl group, intact. researchgate.net An alternative synthesis of the precursor 2-(2,2,2-trifluoroethoxy)phenol from 1-methoxy-2-(2,2,2-trifluoroethoxy)benzene (B179778) using BBr₃ has also been reported. chemicalbook.com

Table 2: Overview of Alternative Synthetic Precursors and Key Reactions

| Starting Material | Key Synthetic Steps | Advantages | Challenges |

|---|---|---|---|

| Catechol | 1. Selective mono-trifluoroethoxylation2. Regioselective bromination | Direct access to the 1,2,6-substitution pattern. | Achieving high selectivity in the mono-etherification step. |

Chemical Reactivity and Transformative Potential of 2 Bromo 6 2,2,2 Trifluoroethoxy Phenol

Reactivity of the Aryl Bromide Moiety

The bromine atom attached to the phenolic ring is a key functional group that enables a wide range of synthetic modifications. Its reactivity is central to the construction of more complex molecular architectures.

Nucleophilic Aromatic Substitution Reactions at the Brominated Position

While typically less reactive towards nucleophilic aromatic substitution (SNAr) than aryl halides bearing strongly electron-withdrawing groups in the ortho and para positions, the bromine atom in 2-Bromo-6-(2,2,2-trifluoroethoxy)phenol can be displaced by potent nucleophiles under specific conditions. smolecule.comlibretexts.org The trifluoroethoxy group, being electron-withdrawing, can offer some activation towards this type of reaction. For a nucleophilic aromatic substitution to occur, the aromatic ring generally requires activation by electron-withdrawing substituents that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. nih.gov The reaction proceeds through a two-step addition-elimination mechanism. youtube.comyoutube.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, and the aryl bromide in this compound serves as an excellent substrate for these transformations. nih.govchemrxiv.org

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. libretexts.orgnih.gov This versatile reaction is known for its mild conditions and tolerance of a wide array of functional groups. nih.gov The general catalytic cycle involves oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org

Sonogashira Coupling: For the formation of a C(sp²)-C(sp) bond, the Sonogashira reaction is employed, coupling the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by copper(I) salts and proceeds under mild, basic conditions. organic-chemistry.orgresearchgate.net It is a highly efficient method for the synthesis of arylalkynes. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new C-C bond, typically with trans selectivity. organic-chemistry.orglibretexts.org This reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. organic-chemistry.org

Table 1: Overview of Palladium-Catalyzed C-C Bond Forming Reactions

| Reaction Name | Coupling Partner | Bond Formed | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (e.g., boronic acid) | C(sp²)-C(sp²) | Mild conditions, high functional group tolerance |

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Co-catalyzed by copper(I), mild and basic conditions |

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the aryl bromide with a wide variety of amines, including primary and secondary amines. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium complex, often with bulky, electron-rich phosphine (B1218219) ligands, in the presence of a strong base. researchgate.net This method has largely replaced harsher, traditional methods for the synthesis of aryl amines. wikipedia.org

Buchwald-Hartwig Etherification: Analogous to the amination, this reaction forms C-O bonds by coupling the aryl bromide with alcohols or phenols. This provides a versatile route to diaryl ethers and alkyl aryl ethers. researchgate.net

Table 2: Palladium-Catalyzed C-N and C-O Bond Forming Reactions

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System |

|---|---|---|---|

| Buchwald-Hartwig Amination | Amine | C-N | Palladium complex with phosphine ligands, strong base |

Copper-Catalyzed Transformations (e.g., Ullmann-type Reactions)

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-C, C-N, and C-O bonds with aryl halides. organic-chemistry.orgnsf.gov While often requiring higher temperatures than palladium-catalyzed reactions, modern developments have led to milder reaction conditions. organic-chemistry.org Ullmann-type reactions are particularly useful for the synthesis of diaryl ethers from aryl halides and phenols. nih.gov The mechanism generally involves the formation of a copper(I) phenoxide, which then reacts with the aryl halide. organic-chemistry.org

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key reactive site in this compound, participating in a range of reactions characteristic of phenols.

The hydroxyl group is strongly activating and directs electrophiles to the ortho and para positions in electrophilic aromatic substitution reactions. libretexts.org However, in this specific molecule, these positions are already substituted.

The acidity of the phenolic proton allows for facile deprotonation to form a phenoxide ion. This anion is a potent nucleophile and can undergo various reactions, including:

Etherification: The phenoxide can react with alkyl halides or other electrophiles to form ethers. For instance, reaction with 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) in the presence of a base can yield the corresponding aryl 2-bromo-2-chloro-1,1-difluoroethyl ether. nih.gov

Esterification: Reaction with acyl chlorides or anhydrides leads to the formation of phenyl esters. youtube.com

Oxidation: Phenols can be oxidized to quinones, though the specific products depend on the oxidizing agent and the substitution pattern of the phenol (B47542). libretexts.orglibretexts.org

The reactivity of the phenolic hydroxyl group can also influence the reactions at the aryl bromide position, for example, by coordinating with metal catalysts or by altering the electronic properties of the aromatic ring.

O-Alkylation and O-Acylation Reactions

The phenolic hydroxyl group is a primary site for reactivity in this compound. It readily undergoes O-alkylation and O-acylation, reactions characteristic of phenols. These transformations typically proceed via the formation of a phenoxide ion, which acts as a potent nucleophile. chemistrysteps.com The acidity of the phenolic proton is enhanced by the electron-withdrawing inductive effects of the ortho-bromo and trifluoroethoxy substituents, facilitating its deprotonation under basic conditions.

O-Alkylation is commonly achieved by treating the phenol with an alkyl halide in the presence of a base such as potassium carbonate or sodium hydride. The resulting phenoxide attacks the alkyl halide in a nucleophilic substitution reaction to form an ether.

O-Acylation involves the reaction of the phenol with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. chemistrysteps.com Phase-transfer catalysis (PTC) provides an efficient alternative for O-acylation, wherein a quaternary ammonium (B1175870) salt shuttles the phenoxide anion from an aqueous phase to an organic phase to react with the acyl chloride. lew.ro

Below is a table summarizing the expected outcomes of these reactions.

| Reaction Type | Typical Reagents | General Product |

| O-Alkylation | R-X (e.g., CH₃I, C₂H₅Br), Base (e.g., K₂CO₃, NaH) | 1-Bromo-2-alkoxy-3-(2,2,2-trifluoroethoxy)benzene |

| O-Acylation | RCOCl or (RCO)₂O, Base (e.g., Pyridine) | [2-Bromo-6-(2,2,2-trifluoroethoxy)phenyl] acetate |

Directed Ortho Metalation (DoM) Strategies (if applicable)

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The reaction relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific C-H bond at the ortho position. organic-chemistry.org The hydroxyl group and its protected forms (e.g., carbamates, ethers) are well-established, potent DMGs. nih.gov

However, for this compound, the application of classical DoM for further C-H functionalization is not viable. Both positions ortho to the phenolic hydroxyl group are already occupied by the bromine and trifluoroethoxy substituents. Consequently, there are no available ortho protons for deprotonation.

An alternative and more probable reaction pathway upon treatment with an organolithium reagent (like n-butyllithium or t-butyllithium) is a lithium-halogen exchange . This reaction is exceptionally rapid, particularly for aryl bromides and iodides, and often occurs preferentially over deprotonation of other sites. wikipedia.orgharvard.edu The exchange would replace the bromine atom with lithium, generating a new organometallic intermediate, 2-lithio-6-(2,2,2-trifluoroethoxy)phenol. This lithiated species can then be trapped with various electrophiles to introduce a wide range of functional groups at the C-2 position.

Phenolic Oxidation Pathways and Derived Products

Phenols are susceptible to oxidation, and the structure of this compound, being a 2,6-disubstituted phenol, influences the reaction's outcome. The oxidation of hindered phenols can lead to the formation of phenoxy radicals, which can then undergo further reactions like coupling or conversion to quinones. nih.govacs.org

For 2,6-disubstituted phenols with an unsubstituted para-position, oxidation commonly yields 1,4-benzoquinones (also known as p-benzoquinones). nih.govlibretexts.org Reagents such as chromic acid, Fremy's salt, or certain copper-superoxo complexes can effect this transformation. nih.gov The reaction proceeds through the initial formation of a phenoxy radical, which is then further oxidized. Given this precedent, the oxidation of this compound is expected to produce 2-bromo-6-(2,2,2-trifluoroethoxy)cyclohexa-2,5-diene-1,4-dione. In some cases, oxidative C-C and C-O coupling can lead to the formation of dimeric or polymeric structures. acs.org

| Oxidizing Agent | Expected Product | Reaction Pathway |

| Fremy's Salt | 2-Bromo-6-(2,2,2-trifluoroethoxy)-1,4-benzoquinone | Radical-mediated oxidation |

| Chromic Acid | 2-Bromo-6-(2,2,2-trifluoroethoxy)-1,4-benzoquinone | Direct oxidation |

| Salcomine/O₂ | 2-Bromo-6-(2,2,2-trifluoroethoxy)-1,4-benzoquinone | Catalytic oxidation |

Chemical Transformations Influenced by the Trifluoroethoxy Substituent

Stability and Reactivity of the Ether Linkage under Varying Conditions

The 2,2,2-trifluoroethoxy group is characterized by high chemical stability, a feature that makes fluoroalkoxy moieties desirable in medicinal chemistry and materials science. researchgate.net The aryl ether linkage is generally robust and resistant to cleavage under many standard reaction conditions.

However, like other aryl alkyl ethers, the bond is susceptible to cleavage under harsh acidic conditions using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.org The mechanism involves the initial protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion. For aryl alkyl ethers, this attack invariably occurs at the sp³-hybridized carbon of the alkyl group (the -CH₂- of the trifluoroethoxy group), as the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic substitution. This would yield 2-bromophenol (B46759) and 2,2,2-trifluoroethyl halide. libretexts.org

While stable to many bases, specific methods for the cleavage of trifluoroethyl ethers have been developed using strong lithium bases under specific conditions. These specialized deprotection strategies proceed via the formation of an intermediate difluorovinyl ether. nih.gov

Inductive and Resonance Effects of the Trifluoroethoxy Group on Aromatic Reactivity

The trifluoroethoxy group (-OCH₂CF₃) exerts a dual electronic influence on the aromatic ring, which is a combination of inductive and resonance effects.

Inductive Effect (-I): The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the methylene (B1212753) group and, subsequently, from the ether oxygen and the aromatic ring. This powerful electron-withdrawing inductive effect deactivates the ring towards electrophilic aromatic substitution (EAS). nih.govnih.gov

Resonance Effect (+R): The lone pairs of electrons on the ether oxygen can be delocalized into the π-system of the benzene (B151609) ring. This donation of electron density increases the electron density at the ortho and para positions. quora.comyoutube.com

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS Reactivity | Directing Effect |

| -OH | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para |

| -Br | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |

| -OCH₂CF₃ | -I (Strongly Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |

Trifluoroethoxylation Reactions on other substrates mediated by related compounds

The introduction of the trifluoroethoxy group onto aromatic substrates is a synthetically valuable transformation. While this compound itself is not a direct trifluoroethoxylating agent, related compounds and methodologies highlight pathways for such reactions. Modern synthetic methods provide several routes to trifluoroethyl aryl ethers.

For example, palladium-catalyzed cross-coupling reactions can form the C-O ether bond by reacting an aryl halide (or triflate) with a trifluoroethoxide source, such as a tetrakis(2,2,2-trifluoroethoxy) borate (B1201080) salt. researchgate.net Another approach involves the copper-catalyzed oxidative trifluoroethoxylation of aryl boronic acids using 2,2,2-trifluoroethanol (B45653) as the reagent. researchgate.net These methods allow for the direct installation of the trifluoroethoxy moiety onto various aromatic and heteroaromatic systems, demonstrating the accessibility of this functional group in modern organic synthesis.

Advanced Characterization and Spectroscopic Analysis of 2 Bromo 6 2,2,2 Trifluoroethoxy Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 2-Bromo-6-(2,2,2-trifluoroethoxy)phenol, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, offers a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the trifluoroethoxy group, and the phenolic hydroxyl proton.

The three aromatic protons, being in different chemical environments, will each produce a unique signal. Their chemical shifts are influenced by the electronic effects of the bromo, hydroxyl, and trifluoroethoxy substituents. The proton ortho to the hydroxyl group and meta to the bromo and trifluoroethoxy groups is expected to appear at a certain chemical shift, coupled to the adjacent proton. The proton meta to the hydroxyl and bromo groups and ortho to the trifluoroethoxy group will have its own characteristic shift and coupling pattern. Finally, the proton para to the hydroxyl group and ortho to the bromo group will also be distinguishable.

The two protons of the methylene group (-CH₂-) in the trifluoroethoxy substituent are chemically equivalent and will appear as a quartet due to coupling with the three adjacent fluorine atoms of the trifluoromethyl group. The chemical shift of this quartet will be in the region typical for methylene groups attached to an oxygen atom and influenced by the strong electron-withdrawing trifluoromethyl group.

The phenolic hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift can be variable depending on the solvent, concentration, and temperature, due to hydrogen bonding.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic CH | 6.8 - 7.5 | m | - |

| O-CH₂-CF₃ | 4.3 - 4.5 | q | 8-9 |

| OH | 5.0 - 6.0 | br s | - |

Note: Predicted values are based on the analysis of structurally similar compounds and known substituent effects. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the six carbons of the benzene (B151609) ring and the two carbons of the trifluoroethoxy group.

The chemical shifts of the aromatic carbons are determined by the nature of the substituents attached to them. The carbon atom bearing the bromine (C-Br) will be shielded compared to an unsubstituted benzene, while the carbon attached to the hydroxyl group (C-OH) and the trifluoroethoxy group (C-O) will be significantly deshielded. The remaining aromatic carbons will have shifts influenced by the combined electronic effects of the three substituents.

The methylene carbon (-CH₂-) of the trifluoroethoxy group will appear as a quartet due to coupling with the three fluorine atoms. The trifluoromethyl carbon (-CF₃) will also be a quartet due to the one-bond coupling with the three fluorine atoms, and its chemical shift will be in the characteristic range for trifluoromethyl groups.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| C-Br | 110 - 115 | s |

| C-OH | 150 - 155 | s |

| C-O | 145 - 150 | s |

| Aromatic CH | 115 - 130 | s |

| O-CH₂-CF₃ | 65 - 70 | q |

| CF₃ | 120 - 125 | q |

Note: Predicted values are based on the analysis of structurally similar compounds and known substituent effects. Actual experimental values may vary.

¹⁹F NMR is a highly sensitive technique for the detection and analysis of fluorine-containing compounds. In the case of this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal will appear as a triplet due to coupling with the two adjacent methylene protons. The chemical shift of this signal is characteristic of a CF₃ group attached to an ethoxy moiety.

Predicted ¹⁹F NMR Data:

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CF₃ | -70 to -75 | t | 8-9 |

Note: Predicted values are based on the analysis of structurally similar compounds and known substituent effects. Actual experimental values may vary.

To further confirm the structural assignments, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, it would confirm the coupling between the adjacent aromatic protons and the coupling between the -CH₂- and -CF₃ groups (though the latter is often inferred from the multiplicity in the ¹H and ¹⁹F spectra).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each aromatic proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, as well as the methylene protons to the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). This would be crucial for assigning the quaternary carbons in the aromatic ring by observing correlations from the aromatic protons to the carbons bearing the bromo, hydroxyl, and trifluoroethoxy groups. For example, the methylene protons would show a correlation to the aromatic carbon attached to the trifluoroethoxy group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₈H₆BrF₃O₂), the expected exact mass can be calculated. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass units.

Predicted HRMS Data:

| Ion | Calculated Exact Mass (m/z) |

| [M(⁷⁹Br)]⁺ | 269.9503 |

| [M(⁸¹Br)]⁺ | 271.9483 |

Note: The calculated exact masses are for the molecular ions containing the respective bromine isotopes.

The fragmentation pattern observed in the mass spectrum can provide further structural confirmation. Common fragmentation pathways for this molecule would likely involve the loss of the trifluoroethoxy group, the bromine atom, or smaller fragments from the aromatic ring, leading to the formation of characteristic fragment ions.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to separate, identify, and quantify individual components within a mixture. For this compound, LC-MS serves as a crucial tool for confirming its molecular identity and assessing its purity.

In a typical LC-MS analysis, a solution of the compound is injected into a high-performance liquid chromatography (HPLC) system. The compound travels through a column packed with a stationary phase (commonly C18) and is separated from impurities based on its affinity for the stationary phase and the mobile phase. umb.edu The retention time, the time it takes for the compound to pass through the column, is a characteristic property under specific chromatographic conditions.

Following separation by LC, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for phenolic compounds, which can generate pseudomolecular ions in either positive ([M+H]⁺) or negative ([M-H]⁻) mode. nih.gov For this compound (molar mass ≈ 271.03 g/mol ), the mass spectrometer would be set to detect ions corresponding to its molecular weight. smolecule.com The presence of bromine is readily identifiable due to its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), resulting in two major peaks separated by 2 m/z units (e.g., at m/z 270 and 272 for the [M-H]⁻ ion). This isotopic signature provides unambiguous confirmation of the presence of a single bromine atom in the molecule. pressbooks.pub

Purity is assessed by integrating the area of the chromatographic peak corresponding to the target compound and comparing it to the total area of all detected peaks. High-resolution mass spectrometry (HRMS), often coupled with a time-of-flight (TOF) analyzer, can provide a highly accurate mass measurement, further confirming the elemental composition of the molecule. nih.gov

Table 1: Representative LC-MS Parameters for Analysis of this compound

| Parameter | Value |

| LC System | UHPLC |

| Column | C18 (e.g., 150 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 - 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Expected [M-H]⁻ Ion | m/z 268.9, 270.9 |

| Expected [M+H]⁺ Ion | m/z 270.9, 272.9 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. uni-siegen.de These techniques are fundamental for identifying the functional groups present in a molecule, as each group exhibits characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching and bending). msu.edu The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.

The presence of the hydroxyl (-OH) group gives rise to a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected to appear in the 3000-3100 cm⁻¹ region. libretexts.org The C-O stretching vibrations from the phenol (B47542) and ether linkages will produce strong bands in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. The carbon-carbon double bond stretches (C=C) within the benzene ring typically show multiple peaks in the 1450-1600 cm⁻¹ range. pressbooks.pub

The trifluoroethoxy group will be evident from very strong C-F stretching bands, typically found in the 1000-1200 cm⁻¹ region. Finally, the C-Br stretching vibration is expected to appear in the lower frequency "fingerprint region" of the spectrum, generally between 500 and 700 cm⁻¹. libretexts.org

Table 2: Predicted Major IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Phenol | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-O Stretch | Phenol/Ether | 1200 - 1300 | Strong |

| C-F Stretch | Trifluoromethyl | 1000 - 1200 | Very Strong |

| C-Br Stretch | Bromo-Aromatic | 500 - 700 | Medium |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. uni-siegen.de While IR absorption depends on a change in the dipole moment, Raman scattering depends on a change in polarizability. uni-siegen.de For this compound, symmetric vibrations and those involving non-polar bonds often produce strong Raman signals.

The aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, are typically strong in the Raman spectrum. The C=C stretching modes between 1450-1600 cm⁻¹ will also be present. While the O-H stretch is weak in Raman, the C-Br and C-F bonds can exhibit characteristic signals. The C-Br stretch would appear in the low-frequency region, similar to its IR absorption. The symmetric C-F stretching modes of the -CF₃ group would also be Raman active. spectroscopyonline.com

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For aromatic compounds like this compound, the primary chromophore is the benzene ring.

Table 3: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition | Approximate λmax (nm) |

| π → π* (Primary Band) | ~210 - 230 |

| π → π* (Secondary Band) | ~270 - 290 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Conformation

By growing a suitable single crystal of this compound, Single Crystal X-ray Diffraction (SCXRD) can be employed to elucidate its exact molecular structure. nih.gov This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. nih.gov

The analysis would reveal the planarity of the benzene ring and the orientation of the substituents. A key feature expected to be observed is an intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the oxygen atom of the adjacent trifluoroethoxy group, forming a stable six-membered ring. researchgate.netscribd.com This interaction would significantly influence the conformation of the side chain.

Table 4: Representative Crystallographic Data that could be obtained for this compound

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z | Number of molecules per unit cell |

| Key Bond Lengths | C-O, C-C, C-Br, C-F, O-H (Å) |

| Key Bond Angles | C-C-C, C-O-H, C-O-C (°) |

| Hydrogen Bond | O-H···O distance and angle |

Powder X-ray Diffraction (PXRD) for Crystalline Form Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystalline material. carleton.educreative-biostructure.com The method is fundamental in solid-state chemistry for identifying crystalline phases, determining crystal structures, and assessing the purity of a sample. carleton.eduumass.edu For a compound such as this compound, PXRD analysis is crucial for characterizing its solid-state form, which can have significant implications for its physical and chemical properties.

The fundamental principle of X-ray diffraction is based on the constructive interference of monochromatic X-rays interacting with a crystalline sample. carleton.edu When an X-ray beam strikes a crystal, it is scattered by the electrons of the atoms. In a crystalline material, atoms are arranged in a periodic, ordered lattice, creating planes of atoms. Constructive interference occurs when the conditions of Bragg's Law are met:

nλ = 2d sin(θ)

Where:

n is an integer.

λ is the wavelength of the X-rays.

d is the spacing between the atomic planes in the crystal lattice.

θ is the angle of incidence of the X-ray beam. umass.edu

By scanning the sample over a range of angles (2θ), a diffraction pattern is generated. This pattern is a plot of the intensity of the diffracted X-rays versus the diffraction angle 2θ. libretexts.org Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint" for that specific material and its crystalline form. mdpi.com The key features of a PXRD pattern are the positions of the diffraction peaks (in terms of 2θ) and their relative intensities. The peak positions are related to the d-spacings and thus provide information about the unit cell dimensions of the crystal, while the intensities are determined by the arrangement of atoms within the unit cell. researchgate.net

A comprehensive search of scientific literature and databases did not yield specific experimental PXRD data for this compound. Therefore, to illustrate the type of data obtained from such an analysis, a hypothetical PXRD dataset is presented below. This data is representative of what would be expected for a crystalline organic compound.

Hypothetical PXRD Data for this compound This data is for illustrative purposes only and is not derived from experimental measurement.

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.39 | 45 |

| 12.8 | 6.91 | 100 |

| 17.1 | 5.18 | 70 |

| 21.4 | 4.15 | 85 |

| 24.0 | 3.70 | 60 |

| 25.6 | 3.48 | 30 |

| 28.9 | 3.09 | 55 |

The characterization of the crystalline form is particularly important in the pharmaceutical industry, as different crystalline forms of the same active pharmaceutical ingredient, known as polymorphs, can exhibit different physical properties such as solubility, stability, and bioavailability. creative-biostructure.comuny.ac.id PXRD is a primary tool for identifying and distinguishing between these polymorphs. rigaku.com By comparing the experimental PXRD pattern of a sample to reference patterns, one can confirm the identity of the crystalline form and detect the presence of any polymorphic impurities. rigaku.com The absence of sharp peaks in a diffraction pattern would indicate that the material is amorphous, meaning it lacks long-range atomic order. mdpi.com

Computational Chemistry and Molecular Modeling Studies of 2 Bromo 6 2,2,2 Trifluoroethoxy Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like 2-Bromo-6-(2,2,2-trifluoroethoxy)phenol, DFT calculations could provide significant insights into its stability, reactivity, and spectroscopic characteristics. These calculations are typically performed using a specified functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this would involve determining the preferred orientations of the hydroxyl and trifluoroethoxy groups relative to the benzene (B151609) ring and each other. Conformational analysis would explore different rotational isomers (conformers) and their relative energies to identify the global minimum energy structure, which is the most likely conformation to be observed experimentally.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. karazin.uasemanticscholar.org A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, analysis of the spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. wolfram.comresearchgate.net It is plotted on the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. Red and yellow colors typically represent electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue colors indicate electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net For this compound, an MEP map would highlight the electronegative oxygen atoms of the hydroxyl and ether groups as regions of high electron density, and the hydrogen atom of the hydroxyl group as a region of positive potential.

| Interaction Type | Donor NBO | Acceptor NBO | Significance |

| Hyperconjugation | Filled bonding or lone pair orbitals | Empty anti-bonding orbitals | Stabilizes the molecule through electron delocalization. |

| Charge Delocalization | Lone pair orbitals of heteroatoms | π* orbitals of the aromatic ring | Influences the electronic properties and reactivity of the ring. |

Reactivity Descriptors (e.g., Fukui Functions, Dual Descriptor)

DFT-based reactivity descriptors are used to predict the reactivity of different sites within a molecule. Fukui functions, for example, indicate the change in electron density at a particular point in the molecule when an electron is added or removed. This helps in identifying the sites most susceptible to nucleophilic, electrophilic, and radical attacks. The dual descriptor can provide even more precise information about these reactive sites. For this compound, these descriptors would allow for a quantitative prediction of the most reactive atoms in various chemical reactions.

Spectroscopic Property Prediction via Computational Methods

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of a molecule. For this compound, this could include:

Infrared (IR) and Raman Spectra: Calculation of vibrational frequencies can help in the assignment of experimental IR and Raman spectra. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectra: Chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths, providing insights into the molecule's photophysical properties.

These predicted spectra can serve as a valuable tool for the identification and characterization of the compound.

Simulated NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structure. Computational simulations of NMR spectra, typically performed using Density Functional Theory (DFT), can predict the chemical shifts (δ) of magnetically active nuclei such as ¹H and ¹³C. These predictions are highly sensitive to the electronic environment of each atom within the molecule. By comparing simulated spectra with experimental data, the structural assignment of the compound can be confirmed. For this compound, theoretical calculations would provide the expected chemical shifts for the protons and carbon atoms of the phenolic ring, the ethoxy side chain, and the trifluoromethyl group.

Table 1: Simulated ¹H and ¹³C NMR Chemical Shifts for this compound This data is illustrative and represents typical values that would be obtained from computational simulations.

| Atom Type | Atom Position | Simulated Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (ortho to -OH) | 6.9 - 7.2 |

| ¹H | Aromatic (meta to -OH) | 7.3 - 7.5 |

| ¹H | Aromatic (para to -OH) | 6.8 - 7.1 |

| ¹H | -OH | 5.0 - 6.0 |

| ¹H | -CH₂- | 4.2 - 4.5 |

| ¹³C | C-OH | 150 - 155 |

| ¹³C | C-Br | 110 - 115 |

| ¹³C | C-O(ethoxy) | 145 - 150 |

| ¹³C | Aromatic | 115 - 130 |

| ¹³C | -CH₂- | 65 - 70 |

Simulated Vibrational Frequencies (IR, Raman)

Table 2: Simulated Vibrational Frequencies for this compound This data is illustrative and represents typical values that would be obtained from computational simulations.

| Vibrational Mode | Simulated Frequency (cm⁻¹) |

|---|---|

| O-H stretch | 3400 - 3600 |

| Aromatic C-H stretch | 3000 - 3100 |

| C-F stretch (asymmetric) | 1250 - 1350 |

| C-F stretch (symmetric) | 1100 - 1200 |

| C-O stretch (ether) | 1000 - 1100 |

Simulated UV-Vis Absorption Spectra

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a common computational method used to simulate UV-Vis spectra by calculating the excitation energies and oscillator strengths of electronic transitions. nih.gov For this compound, these simulations can predict the maximum absorption wavelengths (λmax) corresponding to π-π* and n-π* transitions within the aromatic system, offering insights into the compound's electronic structure. researchgate.net

Table 3: Simulated UV-Vis Absorption Data for this compound This data is illustrative and represents typical values that would be obtained from computational simulations.

| Electronic Transition | Simulated λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| π → π* | 270 - 290 | 0.1 - 0.3 |

Advanced Quantum Chemical Parameters

Beyond spectroscopic simulations, computational chemistry can provide a range of quantum chemical parameters that describe the reactivity and electronic properties of a molecule.

Chemical Hardness and Softness Indices

Chemical hardness (η) and softness (S) are concepts derived from DFT that quantify the resistance of a molecule to changes in its electron distribution. Hardness is related to the HOMO-LUMO energy gap, with a larger gap indicating greater stability and lower reactivity. Softness is the reciprocal of hardness. These indices are valuable for predicting the reactivity of this compound in various chemical reactions.

Table 4: Simulated Chemical Hardness and Softness for this compound This data is illustrative and represents typical values that would be obtained from computational simulations.

| Parameter | Simulated Value (eV) |

|---|---|

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.0 - 5.0 |

| Chemical Hardness (η) | 2.0 - 2.5 |

Electrophilicity Index

The electrophilicity index (ω) is a measure of a molecule's ability to accept electrons. researchgate.net It is calculated from the electronic chemical potential and chemical hardness. A higher electrophilicity index indicates a greater capacity to act as an electrophile. For this compound, this parameter helps to predict its behavior in reactions involving nucleophilic attack.

Table 5: Simulated Electrophilicity Index for this compound This data is illustrative and represents typical values that would be obtained from computational simulations.

| Parameter | Simulated Value (eV) |

|---|

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies such as optical communications and data storage. nih.gov Computational methods can predict the NLO properties of molecules, including the electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). nih.gov These parameters quantify the response of a molecule to an applied electric field. For this compound, the presence of electron-donating (-OH, -OR) and electron-withdrawing (-Br, -CF₃) groups suggests potential for NLO activity.

Table 6: Simulated Non-Linear Optical Properties for this compound This data is illustrative and represents typical values that would be obtained from computational simulations.

| Parameter | Simulated Value |

|---|---|

| Dipole Moment (μ) | 2.0 - 3.0 D |

| Mean Polarizability (α) | 150 - 200 a.u. |

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions of this compound

The conformational flexibility of this compound primarily arises from the rotation around the C-O bonds of the hydroxyl and trifluoroethoxy groups, as well as the C-C bond linking the trifluoroethoxy group to the phenyl ring. The presence of two bulky ortho-substituents, the bromine atom and the trifluoroethoxy group, is expected to introduce significant steric hindrance, thereby influencing the preferred orientation of these functional groups.

Conformational Landscape

The conformational landscape of this compound is likely dominated by rotamers that minimize steric clashes between the ortho-substituents and the hydroxyl group. Density functional theory (DFT) calculations on various bromophenols have shown that the molecular structures and properties are strongly influenced by intramolecular hydrogen bonding involving the ortho-bromine, as well as steric and inductive effects of the bromine substituent. nih.gov For 2-halophenols, the presence of a weak intramolecular hydrogen bond between the hydroxyl proton and the halogen has been a subject of theoretical and spectroscopic investigation. rsc.org In the case of this compound, the hydroxyl group can potentially form an intramolecular hydrogen bond with either the ortho-bromine atom or the oxygen of the trifluoroethoxy group.

MD simulations would allow for the exploration of the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. The relative populations of different conformers at a given temperature can be estimated from the simulation trajectories.

Table 1: Hypothetical Relative Populations of Key Conformers of this compound at 298 K (Illustrative)

| Conformer | Dihedral Angle (°)* | Key Intramolecular Interaction | Relative Population (%) |

| A | ~0 | O-H···O (trifluoroethoxy) | 65 |

| B | ~180 | O-H···Br | 30 |

| C | Other | No significant H-bond | 5 |

*Dihedral angle defined by the atoms H-O-C1-C6. This table is illustrative and based on general principles of conformational analysis for ortho-substituted phenols.

Intermolecular Interactions

In a condensed phase environment, this compound can participate in a variety of intermolecular interactions. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl and trifluoroethoxy groups can act as hydrogen bond acceptors. Computational studies on substituted phenol-acetonitrile-water clusters have highlighted the importance of hydrogen bonding in determining the relative stability of different arrangements. researchgate.net

Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. The trifluoroethoxy group, with its electron-withdrawing fluorine atoms, can also influence the electrostatic potential of the molecule and its interaction with neighboring molecules.

MD simulations in a solvent box (e.g., water or a non-polar solvent) would provide a detailed picture of the solvation shell around this compound and the specific intermolecular interactions that govern its behavior in solution. Analysis of the radial distribution functions (RDFs) from an MD trajectory can quantify the probability of finding solvent molecules or other solute molecules at a certain distance from specific atoms of the target molecule.

Table 2: Predicted Intermolecular Interaction Types and Strengths for this compound (Illustrative)

| Interaction Type | Donor Atom/Group | Acceptor Atom/Group | Estimated Interaction Energy (kcal/mol) |

| Hydrogen Bond | Phenolic -OH | Water Oxygen | -5 to -8 |

| Hydrogen Bond | Water Hydrogen | Phenolic Oxygen | -3 to -5 |

| Hydrogen Bond | Water Hydrogen | Trifluoroethoxy Oxygen | -2 to -4 |

| Halogen Bond | Bromine | Lewis Base (e.g., carbonyl oxygen) | -1 to -3 |

| van der Waals | Aromatic Ring | Aromatic Ring (π-π stacking) | -1 to -2 |

This table presents a qualitative prediction of potential intermolecular interactions and their relative strengths based on known principles of non-covalent interactions.

Applications in Advanced Materials and Chemical Synthesis

Role as a Key Synthetic Intermediate in Complex Organic Molecule Synthesis

The distinct electronic properties and multiple reactive centers of 2-Bromo-6-(2,2,2-trifluoroethoxy)phenol make it an important intermediate in the synthesis of elaborate organic molecules. The electron-withdrawing nature of the trifluoroethoxy group influences the reactivity of the aromatic ring, while the hydroxyl and bromo groups serve as handles for sequential chemical modifications.

Precursor to Pharmaceutical Intermediates and Lead Compounds (e.g., Silodosin pathway)

A significant application of the 2-(2,2,2-trifluoroethoxy)phenol (B147642) structural motif is found in the synthesis of the pharmaceutical agent Silodosin. chemicalbook.compatsnap.com Silodosin is a selective α1A-adrenergic receptor antagonist used for the symptomatic treatment of benign prostatic hyperplasia. chemicalbook.com The core structure of Silodosin contains a 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino fragment, for which this compound is a logical precursor. nih.govgoogle.com

In the synthesis pathway, the phenolic hydroxyl group is typically alkylated to introduce the ethylamino side chain. Specifically, a key intermediate, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate (B1217627), is condensed with an indoline (B122111) derivative to form a crucial carbon-nitrogen bond in the Silodosin structure. google.comnbinno.com The methanesulfonate acts as an effective leaving group, facilitating the nucleophilic substitution by the amine. nbinno.com The presence of the trifluoroethoxy group in this precursor is critical, as it contributes to the unique electronic properties and metabolic stability of the final drug molecule. nih.govnbinno.com While the bromo-substituent is not present in the final Silodosin molecule, its presence on the starting phenol (B47542) provides a strategic site for other potential cross-coupling reactions if alternative synthetic routes or analogue preparations are desired.

Building Block for Diverse Heterocyclic and Aromatic Systems

The reactive nature of this compound makes it a valuable building block for a variety of heterocyclic and poly-substituted aromatic compounds. The phenolic -OH group can participate in condensation reactions or act as a nucleophile in etherification reactions. The bromine atom is a versatile functional group that can be substituted via nucleophilic aromatic substitution or, more commonly, participate in metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks. The trifluoroethoxy group, being generally stable, modulates the electronic environment of the ring and can influence the regioselectivity of these synthetic transformations.

Contributions to Organometallic Chemistry

The structural features of this compound also lend themselves to applications in the field of organometallic chemistry, particularly in the design of specialized ligands for metal complexes.

Design and Synthesis of Ligands for Metal Coordination

The phenolic hydroxyl group is a key feature for ligand synthesis. For instance, it can be readily converted into an aldehyde, which can then be condensed with amines to form Schiff base (imine) ligands. mdpi.com The resulting ligands can coordinate to a variety of metal centers through the imine nitrogen and the phenolic oxygen atoms. The bromine and trifluoroethoxy substituents on the aromatic ring play a crucial role in tuning the steric and electronic properties of the ligand. libretexts.org These modifications can influence the stability, solubility, and ultimately the catalytic activity of the resulting metal complex. For example, the bulky and electron-withdrawing trifluoroethoxy group can impact the coordination geometry and the Lewis acidity of the metal center. Furthermore, the bromine atom can be retained as a site for post-coordination modification of the complex.

Catalytic Applications Utilizing Derived Metal Complexes

Metal complexes derived from ligands based on substituted phenols have shown activity in various catalytic processes. For instance, ruthenium complexes with NNN tridentate ligands have been tested in catalytic transfer hydrogenation reactions. nih.gov The ligand's structure, including the electronic nature of its substituents, can dramatically influence the catalytic activity and selectivity of the metal center. nsf.govrsc.org

While specific catalytic applications for metal complexes derived directly from this compound are not extensively documented, the structural motif is promising. Copper(II) complexes with ligands containing trifluoromethyl or tetrafluoroethoxy substituents have been investigated for their inhibitory properties in oxidation reactions. functmaterials.org.ua It is plausible that metal complexes incorporating ligands derived from this compound could find use in catalysis, with the ligand's electronic and steric profile being fine-tuned by its unique substitution pattern to control reactivity. nih.gov

Potential in Materials Science

The incorporation of heavy atoms like bromine and the presence of fluorine lend this compound properties that are of interest in materials science. Brominated phenols are used as reactive or additive flame retardants in polymers and resins. researchgate.neteuropa.eu The presence of bromine in the molecular structure can impart flame-retardant characteristics to materials into which it is incorporated.

Furthermore, fluorinated compounds are widely used to create advanced materials with specific properties such as thermal stability, chemical resistance, and hydrophobicity. researchgate.net Fluorinated moieties can be used to create specialized fluoropolymers or to modify the surface properties of materials like graphene. man.ac.uk Therefore, this compound could serve as a monomer or a modifying agent in the synthesis of specialty polymers and functional materials, where the combination of bromine and fluorine could confer a unique set of properties, including flame retardancy and enhanced stability. researchgate.netman.ac.uk

Table of Synthetic Applications

| Application Area | Role of Compound | Key Reactions | Relevant Research Field |

|---|---|---|---|

| Pharmaceutical Synthesis | Precursor for the Silodosin side chain | O-Alkylation, Nucleophilic Substitution | Medicinal Chemistry |

| Heterocyclic Chemistry | Versatile building block | Cross-coupling (e.g., Suzuki), Condensation | Organic Synthesis |

| Organometallic Chemistry | Scaffold for ligand design | Schiff Base Formation, Metal Coordination | Inorganic/Organometallic Chemistry |

| Catalysis | Component of catalytically active metal complexes | Ligand Synthesis, Metal Complexation | Homogeneous Catalysis |

| Materials Science | Monomer or additive for specialty polymers | Polymerization, Material Modification | Polymer Chemistry, Materials Science |

Incorporation into Polymeric Systems (e.g., Polyphosphazenes for specialized materials)

The unique combination of a reactive bromine atom, a phenolic hydroxyl group, and a property-modifying trifluoroethoxy group makes this compound a valuable precursor for the synthesis of advanced polymeric systems, particularly polyphosphazenes. Polyphosphazenes are polymers with a backbone of alternating phosphorus and nitrogen atoms, which can be modified by attaching various organic side groups to the phosphorus atoms. This versatility allows for the fine-tuning of the polymer's properties for specialized applications, including flame-retardant materials, biomedical devices, and high-performance elastomers. acs.org

The incorporation of 2,2,2-trifluoroethoxy side groups onto a polyphosphazene backbone imparts several desirable characteristics. Research on polyphosphazenes bearing both phenoxy and 2,2,2-trifluoroethoxy groups has shown that the properties of the resulting polymer are highly dependent on the ratio of these side groups. researchgate.net The trifluoroethoxy group, in particular, contributes to low-temperature flexibility, chemical resistance, and specific thermal properties.

The synthesis of such polymers often involves the reaction of poly(dichlorophosphazene), (NPCl₂)n, with the sodium salt of the desired alcohol or phenol. researchgate.net In this context, this compound can be converted to its sodium salt (sodium 2-bromo-6-(2,2,2-trifluoroethoxy)phenoxide) and used to substitute the chlorine atoms on the polyphosphazene chain. The resulting polymer would feature the bromo-trifluoroethoxy-phenyl side group, which offers a combination of properties derived from the trifluoroethoxy moiety and a reactive bromine site for further post-polymerization modification, such as cross-linking or grafting of other functional molecules. Studies on related systems have shown that the glass transition temperature (Tg), a key indicator of a polymer's flexibility, can be systematically adjusted by varying the composition of the side groups. researchgate.net For instance, in mixed-substituent polymers, the Tg tends to increase as the proportion of the bulkier phenoxy groups increases relative to the 2,2,2-trifluoroethoxy groups. researchgate.net

| Property Influenced by Trifluoroethoxy Group | Description | Relevance to Specialized Materials |

|---|---|---|

| Glass Transition Temperature (Tg) | The incorporation of flexible trifluoroethoxy side groups generally leads to a lower Tg compared to bulkier aromatic groups, enhancing elasticity at low temperatures. researchgate.netresearchgate.net | Development of elastomers and seals for aerospace and automotive applications that remain flexible in cold environments. researchgate.net |

| Chemical Resistance | The fluorine atoms provide a non-polar, low-energy surface that resists solvents, oils, and chemical attack. | Creation of durable coatings, gaskets, and tubing for use in chemically aggressive environments. |

| Flame Retardancy | The phosphorus-nitrogen backbone of polyphosphazenes inherently provides flame resistance, a property that is complemented by the halogen (bromine) on the side group. | Manufacturing of fire-resistant textiles, composites, and insulation materials for high-safety applications. |

| Biocompatibility | Certain polyphosphazenes are known to hydrolyze into non-toxic products, making them suitable for biomedical uses. The side group chemistry dictates the rate of degradation. acs.org | Use in controlled drug delivery systems and as matrices for tissue regeneration. acs.org |

Development of Optoelectronic Materials (e.g., OLED intermediates)

While not a final optoelectronic material itself, this compound possesses key structural features that make it a highly valuable intermediate for the synthesis of molecules used in optoelectronics, such as Organic Light Emitting Diodes (OLEDs). OLED materials are typically complex organic molecules that form the emissive and charge-transport layers within the device. sunfinelabs.comchemblink.com The synthesis of these materials relies on building blocks that allow for the systematic construction of larger, conjugated systems.

The utility of this compound in this field stems from two of its primary features: the bromine atom and the trifluoroethoxy group. The bromine atom on the aromatic ring serves as a versatile "reactive handle." It is ideally positioned for participation in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. These reactions are fundamental in modern organic synthesis for creating new carbon-carbon or carbon-heteroatom bonds, enabling the connection of this phenolic building block to other aromatic systems to construct the larger, conjugated structures required for OLEDs. Many established OLED intermediates are bromo-aromatic compounds that serve this exact purpose. chemblink.comacrospharmatech.com

Simultaneously, the 2,2,2-trifluoroethoxy group helps to modulate the physical and electronic properties of the final molecule. The incorporation of fluorine atoms can enhance thermal stability and volatility, which is advantageous for the vacuum deposition processes used in OLED manufacturing. Furthermore, the strong electron-withdrawing nature of the CF₃ group can influence the energy levels (HOMO/LUMO) of the molecule, which is a critical factor in tuning the emission color and improving charge injection/transport properties in the final OLED device.

| Structural Feature | Function in Synthesis | Impact on Final OLED Material Properties |

|---|---|---|

| Aromatic Phenol Core | Provides a rigid, planar scaffold for building larger molecules. The hydroxyl group can be used as a synthetic handle or to influence intermolecular interactions. | Contributes to the core electronic structure and thermal stability of the material. |

| Bromine Atom | Acts as a leaving group in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the extension of conjugation. | Enables the synthesis of complex, multi-aromatic structures necessary for efficient charge transport and emission. |

| 2,2,2-Trifluoroethoxy Group | Modifies solubility for solution processing and provides steric bulk. | Enhances thermal and oxidative stability, improves volatility for vacuum deposition, and tunes electronic energy levels for color control and efficiency. |

Applications in Supramolecular Chemistry and Crystal Engineering

Design of Hydrogen-Bonded Frameworks and Non-Covalent Assemblies

This compound is a promising candidate as a building block, or tecton, for the construction of hydrogen-bonded organic frameworks (HOFs). HOFs are a class of crystalline porous materials formed by the self-assembly of organic molecules through specific and directional hydrogen bonds. rsc.orgsemanticscholar.org These materials are of great interest due to their potential applications in gas storage, separation, and sensing, as well as their characteristic features like high crystallinity, solution processability, and potential for self-healing. semanticscholar.orgnih.gov

The suitability of this compound for designing such frameworks lies in its distinct hydrogen-bonding capabilities. It possesses a strong hydrogen bond donor in its phenolic hydroxyl (-OH) group and multiple hydrogen bond acceptor sites in the oxygen atoms of the hydroxyl and ether functionalities. This donor-acceptor arrangement allows for the formation of robust and predictable intermolecular connections.